S-(3-Methoxyphenyl) methylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3-Methoxyphenyl) methylcarbamothioate: is a chemical compound with the molecular formula C9H11NO2S It is known for its unique structure, which includes a methoxyphenyl group attached to a methylcarbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Methoxyphenyl) methylcarbamothioate typically involves the reaction of 3-methoxyphenyl isothiocyanate with methylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: S-(3-Methoxyphenyl) methylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(3-Methoxyphenyl) methylcarbamothioate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of S-(3-Methoxyphenyl) methylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl N-(3-Methoxyphenyl)carbamate: Shares a similar structure but with a carbamate group instead of a carbamothioate group.
3-Methoxyphenyl acetate: Contains a methoxyphenyl group but with an acetate moiety.
1,2-Bis[(3-methoxyphenyl)methyl]ethane-1,2-dicarboxylic acid: A derivative with two methoxyphenyl groups and a dicarboxylic acid moiety .
Uniqueness: S-(3-Methoxyphenyl) methylcarbamothioate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities
Properties
CAS No. |
65144-62-9 |
---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
S-(3-methoxyphenyl) N-methylcarbamothioate |
InChI |
InChI=1S/C9H11NO2S/c1-10-9(11)13-8-5-3-4-7(6-8)12-2/h3-6H,1-2H3,(H,10,11) |
InChI Key |
CDBLYAIIBWIQEK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)SC1=CC=CC(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.